Doxaminol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxaminol is a synthetic partial beta-adrenergic agonist with sympathomimetic activity. Doxaminol may bind to and stimulate beta-1-adrenergic receptors located in the myocardium. As a result, it leads to a positive inotropic effect and increases in cardiac output.
科学的研究の応用
Hemodynamic Effects in Congestive Heart Failure
Doxaminol, an orally applicable beta-agonist, shows promising results in congestive heart failure. Its application increases cardiac output and stroke volume while maintaining pulmonary and systemic arterial pressure. Notably, it also decreases peripheral vascular resistance, indicating its potential in heart failure management (Bödigheimer et al., 1983).
Pharmacological Profile
Doxaminol, as a synthetic partial beta-adrenergic agonist, stimulates beta-1-adrenergic receptors in the myocardium. This action leads to a positive inotropic effect and increased cardiac output, highlighting its significance in cardiovascular pharmacology (Definitions, 2020).
Haemodynamic Effects in Healthy Volunteers
Studies on healthy volunteers show that Doxaminol exhibits effects on noninvasive cardiological indices similar to those observed after cardiac glycosides. It's observed to shorten systolic time intervals and standard echocardiographic parameters (Whiting et al., 1982).
Biotransformation and Pharmacokinetics
Research into the biotransformation of Doxaminol in dogs reveals the formation of metabolic products involving oxidative cleavage and conjugation processes, providing insights into its metabolism and elimination (Neidlein et al., 1990). Additionally, the pharmacokinetic behavior of Doxaminol, characterized by its rapid absorption and elimination, was studied in dogs, contributing to our understanding of its pharmacokinetic profile (Neidlein et al., 1990).
Interaction with Other Drugs
Doxaminol's interaction with other drugs, such as digoxin, indicates its potential to increase the cardiotonic action in heart failure management without significantly altering cardiotoxic doses (Sponer & Schaumann, 1985).
特性
CAS番号 |
55286-56-1 |
---|---|
製品名 |
Doxaminol |
分子式 |
C26H29NO3 |
分子量 |
403.5 g/mol |
IUPAC名 |
1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-11-yl)ethyl-methylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C26H29NO3/c1-27(17-21(28)19-29-22-10-3-2-4-11-22)16-15-24-23-12-6-5-9-20(23)18-30-26-14-8-7-13-25(24)26/h2-14,21,24,28H,15-19H2,1H3 |
InChIキー |
SZQLTQPHXXXMNC-UHFFFAOYSA-N |
SMILES |
CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |
正規SMILES |
CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |
同義語 |
BM 10.188 doxaminol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。